![molecular formula C22H18N4O2 B287457 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B287457.png)
1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone, also known as MPEP, is a chemical compound that belongs to the class of pyrazolopyrimidines. It was first synthesized by researchers at Merck in 1997 and has since been extensively studied for its potential applications in scientific research.
Wirkmechanismus
1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone binds to the allosteric site of mGluR5, which modulates the receptor's activity. By blocking the receptor's activity, 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone reduces the release of glutamate, an excitatory neurotransmitter, leading to a decrease in neuronal activity. This mechanism of action is thought to underlie the therapeutic effects of 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone in various neurological disorders.
Biochemical and Physiological Effects
1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone has been shown to have various biochemical and physiological effects. In animal studies, 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior. Additionally, 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone has been shown to have neuroprotective effects, reducing neuronal damage in various models of neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone has several advantages for use in lab experiments. It is a highly selective antagonist of mGluR5, making it a useful tool for studying the role of this receptor in various neurological processes. Additionally, 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone has a favorable pharmacokinetic profile, allowing for easy administration and measurement in animal models.
However, there are also limitations to the use of 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone in lab experiments. 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone has been shown to have off-target effects on other receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone. One area of interest is the development of more selective and potent mGluR5 antagonists. Additionally, there is a need for further research on the mechanism of action of 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone, particularly in relation to its neuroprotective effects. Finally, there is interest in exploring the potential therapeutic applications of 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone in various neurological disorders, including Fragile X syndrome, Alzheimer's disease, and Parkinson's disease.
Synthesemethoden
The synthesis of 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone involves a series of chemical reactions starting with the condensation of 2-phenyl-4,6-dichloropyrimidine with phenylhydrazine to form 2-phenyl-4,6-diaminopyrimidine. This intermediate is then reacted with ethyl 2-bromoacetate to form 1-(2-bromoacetyl)-2-phenyl-4,6-diaminopyrimidine. Finally, the reaction of this intermediate with phenoxyboronic acid and potassium carbonate leads to the formation of 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone.
Wissenschaftliche Forschungsanwendungen
1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various neurological processes, including learning and memory, anxiety, and addiction. As such, 1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone has been extensively studied for its potential applications in the treatment of various neurological disorders, such as Fragile X syndrome, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone |
---|---|
Molekularformel |
C22H18N4O2 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
1-[5-methyl-1-(6-phenoxy-2-phenylpyrimidin-4-yl)pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C22H18N4O2/c1-15-19(16(2)27)14-23-26(15)20-13-21(28-18-11-7-4-8-12-18)25-22(24-20)17-9-5-3-6-10-17/h3-14H,1-2H3 |
InChI-Schlüssel |
QCVPISNCDIUBKZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)C |
Kanonische SMILES |
CC1=C(C=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.